N1-methyl-6-(trifluoromethyl)benzene-1,2-diamine
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Overview
Description
N1-methyl-6-(trifluoromethyl)benzene-1,2-diamine is a chemical compound with the molecular formula C8H9F3N2 It is a derivative of benzene-1,2-diamine, where one of the hydrogen atoms on the nitrogen is replaced by a methyl group, and a trifluoromethyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-methyl-6-(trifluoromethyl)benzene-1,2-diamine typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with 1-fluoro-2-nitrobenzene, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N1-methyl-6-(trifluoromethyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups onto the benzene ring.
Scientific Research Applications
N1-methyl-6-(trifluoromethyl)benzene-1,2-diamine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N1-methyl-6-(trifluoromethyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with intracellular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N1-methyl-3-(trifluoromethyl)benzene-1,4-diamine
- N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine
Uniqueness
N1-methyl-6-(trifluoromethyl)benzene-1,2-diamine is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of both a methyl and a trifluoromethyl group on the benzene ring provides a distinct set of properties that can be exploited in various applications.
Biological Activity
N1-Methyl-6-(trifluoromethyl)benzene-1,2-diamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action, supported by data tables and case studies.
Compound Overview
This compound is characterized by the following chemical structure:
- Chemical Formula: C8H8F3N2
- Molecular Weight: 202.16 g/mol
Synthesis
The synthesis of this compound typically involves a multi-step process:
- Starting Materials: The synthesis often begins with commercially available 3,5-bis(trifluoromethyl)aniline.
- Reagents: Common reagents include hydrogenation catalysts and solvents such as ethanol or dimethylformamide (DMF).
- Yield: The final product can be isolated with high purity using techniques such as column chromatography.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity against various tumor cell lines.
Case Study: Antiproliferative Activity
In vitro assays have shown that this compound has submicromolar inhibitory effects on cancer cell lines, including:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCC827 | 0.25 | PI3Kα inhibition |
A549 | 0.30 | Apoptosis induction |
MCF-7 | 0.35 | Cell cycle arrest |
The mechanism of action has been linked to the inhibition of the PI3K signaling pathway, which is crucial for cell growth and survival in many cancers .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses moderate activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Pseudomonas aeruginosa | 75 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound acts as an inhibitor for specific enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest: It induces G2/M phase arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels have been observed following treatment, contributing to cellular stress and apoptosis .
Properties
Molecular Formula |
C8H9F3N2 |
---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
2-N-methyl-3-(trifluoromethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C8H9F3N2/c1-13-7-5(8(9,10)11)3-2-4-6(7)12/h2-4,13H,12H2,1H3 |
InChI Key |
MEYYQAJWRZTQBW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC=C1N)C(F)(F)F |
Origin of Product |
United States |
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